molecular formula C16H17NO5S B6412245 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid CAS No. 1261939-63-2

3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid

Cat. No.: B6412245
CAS No.: 1261939-63-2
M. Wt: 335.4 g/mol
InChI Key: KISIDUIRELWBPC-UHFFFAOYSA-N
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Description

3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid: is an organic compound that features a benzoic acid core substituted with a methoxy group and a dimethylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid typically involves a multi-step process:

    Formation of the Dimethylsulfamoylphenyl Intermediate: This step involves the reaction of dimethylamine with a sulfonyl chloride derivative to form the dimethylsulfamoylphenyl intermediate.

    Coupling with Methoxybenzoic Acid: The intermediate is then coupled with 2-methoxybenzoic acid using a suitable coupling reagent, such as a carbodiimide, under mild conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Materials Science: It can be incorporated into polymers to modify their properties, such as thermal stability and solubility.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Probes: It can be used as a probe to study enzyme interactions and metabolic pathways.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

  • 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 4-(Methanesulfonyl)phenylboronic acid
  • 4-(Methylthio)phenylboronic acid

Comparison:

  • Structural Differences: While these compounds share the dimethylsulfamoylphenyl group, they differ in the substituents on the aromatic ring, which can significantly impact their reactivity and applications.
  • Unique Features: The presence of the methoxy group in 3-(4-N,N-Dimethylsulfamoylphenyl)-2-methoxybenzoic acid provides unique electronic properties, making it more suitable for specific applications, such as in drug development and materials science.

Properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-17(2)23(20,21)12-9-7-11(8-10-12)13-5-4-6-14(16(18)19)15(13)22-3/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISIDUIRELWBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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